molecular formula C7H9ClN2O3 B15061629 Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride

Cat. No.: B15061629
M. Wt: 204.61 g/mol
InChI Key: BREUHZLKNXWJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have significant biological and chemical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in aqueous ethanol in the presence of potassium carbonate at room temperature . The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aliphatic Amines: Used in substitution reactions to form acetamides.

    Hydrazine Hydrate: Used to produce hydrazinyl derivatives.

    Aniline: Used to form anilino derivatives.

    Ethanol: Common solvent for these reactions.

    Potassium Carbonate: Used as a base in the initial synthesis.

Major Products Formed

    Acetamides: Formed from reactions with aliphatic amines.

    Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.

    Anilino Derivatives: Formed from reactions with aniline.

Scientific Research Applications

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is not well-documented. like other pyrimidine derivatives, it is likely to interact with nucleic acids and proteins, affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form different derivatives

Biological Activity

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride is a pyrimidine derivative with significant implications in medicinal chemistry and pharmacology. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer, antiviral, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9ClN2O3C_7H_9ClN_2O_3 and is characterized by a pyrimidine ring that contributes to its biological activity. The structure allows it to mimic natural nucleotides, which is crucial for its interaction with biological targets such as enzymes and nucleic acids .

The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis and enzyme activity. The pyrimidine ring structure enables it to act as an analog of nucleotides, potentially inhibiting the replication processes of DNA and RNA. This mechanism is particularly relevant in the development of antiviral and anticancer agents, where disrupting cellular replication pathways can lead to therapeutic effects .

Anticancer Activity

Research indicates that Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study found that derivatives of pyrimidine compounds can selectively target cancer cells while sparing normal cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its structural similarity to nucleotides allows it to disrupt viral replication mechanisms. Studies have demonstrated that pyrimidine derivatives can inhibit the replication of viruses such as HIV and other RNA viruses by interfering with their nucleic acid synthesis .

Antimicrobial Activity

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate has shown potential antimicrobial activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial DNA synthesis, leading to cell death. This property makes it a candidate for further development as an antimicrobial agent .

Research Findings and Case Studies

Study Findings
Study on Anticancer PropertiesDemonstrated significant inhibition of cancer cell proliferation in vitroSuggests potential for development as an anticancer drug
Investigation of Antiviral EffectsShowed inhibition of HIV replication in cultured cellsSupports further exploration as an antiviral agent
Evaluation of Antimicrobial ActivityExhibited bactericidal effects against Gram-positive bacteriaIndicates potential use in treating bacterial infections

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetate;hydrochloride

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7(11)3-5-2-6(10)9-4-8-5;/h2,4H,3H2,1H3,(H,8,9,10);1H

InChI Key

BREUHZLKNXWJHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)NC=N1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.